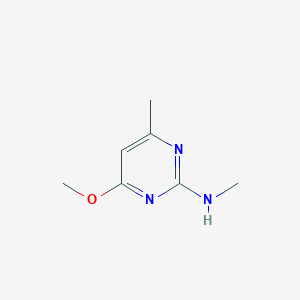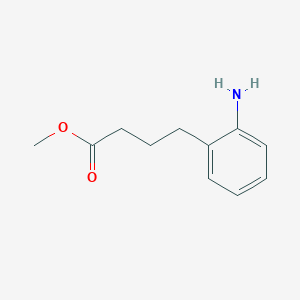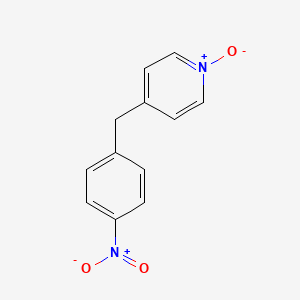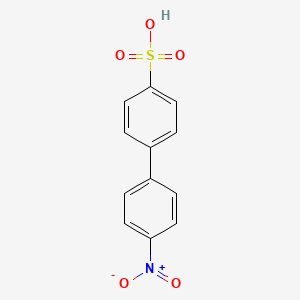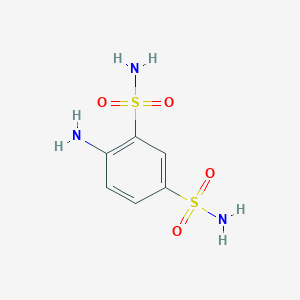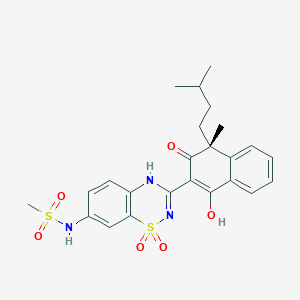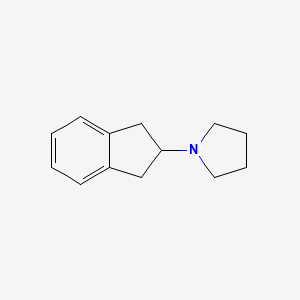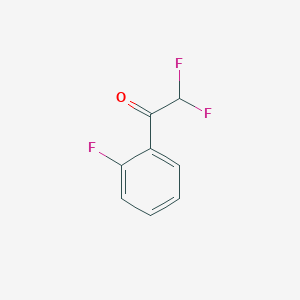
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one is a chemical compound with the molecular formula C8H5F3O and a molecular weight of 174.12 g/mol . It is characterized by the presence of two fluorine atoms attached to the ethanone group and an additional fluorine atom on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-one typically involves the reaction of 2-fluorobenzoyl chloride with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-(2-fluorophenyl)acetic acid.
Reduction: Formation of 2,2-difluoro-1-(2-fluorophenyl)ethanol.
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: Similar structure but with three fluorine atoms on the ethanone group.
Ethanone, 1-(2,4-difluorophenyl)-: Similar structure but with two fluorine atoms on the phenyl ring.
Ethanone, 1-(2,6-difluorophenyl)-: Similar structure but with fluorine atoms at different positions on the phenyl ring.
Uniqueness
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This unique arrangement influences its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H5F3O |
|---|---|
Molecular Weight |
174.12 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,8H |
InChI Key |
ROMXIJKGAUMYOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

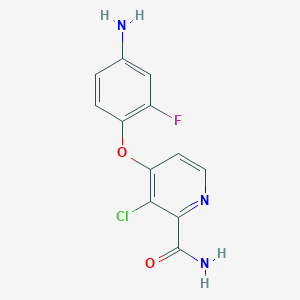
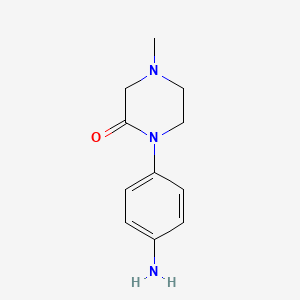
![1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline](/img/structure/B8772367.png)
